molecular formula C8H7BrF3NO3S B2644452 2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline CAS No. 1820666-84-9

2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline

Cat. No.: B2644452
CAS No.: 1820666-84-9
M. Wt: 334.11
InChI Key: CFCMYDCLZTXIFW-UHFFFAOYSA-N
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Description

2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H6BrF3NO3S. This compound is characterized by the presence of bromine, methylsulfonyl, and trifluoromethoxy groups attached to an aniline core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of aniline derivatives followed by the introduction of the methylsulfonyl and trifluoromethoxy groups under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of the bromine, methylsulfonyl, and trifluoromethoxy groups can influence its binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethoxy)aniline
  • 2-Bromo-5-(methylsulfonyl)aniline
  • 2-Bromo-4-(trifluoromethoxy)aniline

Uniqueness

2-Bromo-5-(methylsulfonyl)-4-(trifluoromethoxy)aniline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group enhances its lipophilicity, while the methylsulfonyl group can influence its reactivity and stability.

Properties

IUPAC Name

2-bromo-5-methylsulfonyl-4-(trifluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF3NO3S/c1-17(14,15)7-3-5(13)4(9)2-6(7)16-8(10,11)12/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCMYDCLZTXIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C(=C1)N)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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